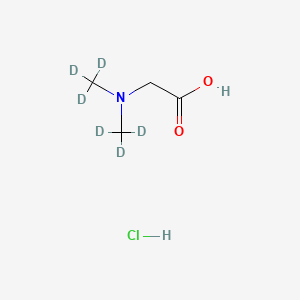

N,N-Dimethyl-d6-glycine hydrochloride

Descripción

Significance of Stable Isotope-Labeled Compounds in Biochemical and Analytical Sciences

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of that same element. Common stable isotopes used in this context include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). medchemexpress.com These labeled compounds are indispensable in a wide array of scientific applications for several key reasons:

Enhanced Analytical Accuracy: In quantitative analysis, particularly in mass spectrometry (MS), stable isotope-labeled compounds serve as ideal internal standards. medchemexpress.com Because they are chemically identical to the non-labeled (endogenous) compound of interest, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. However, due to the mass difference, they can be distinguished from the native compound, allowing for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. youtube.com This technique is often referred to as isotope dilution mass spectrometry (IDMS).

Elucidation of Reaction Mechanisms: The "kinetic isotope effect," where the heavier isotope can lead to a slower reaction rate, can be exploited to study the mechanisms of chemical and enzymatic reactions. medchemexpress.com By observing how isotopic substitution affects the reaction, researchers can deduce the rate-limiting steps and the nature of transition states.

Structural Analysis: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium-labeled compounds are used to simplify complex spectra and aid in the determination of molecular structures. medchemexpress.com

The use of stable isotopes, such as deuterium, offers a safe and effective alternative to radioactive isotopes for in vivo studies, including those in humans. nih.gov

Overview of N,N-Dimethyl-d6-glycine Hydrochloride as a Deuterated Reference Standard and Tracer

This compound, with the chemical formula (CD₃)₂NCH₂COOH·HCl, is the deuterium-labeled analog of N,N-dimethylglycine (DMG). cdnisotopes.comsigmaaldrich.com In this compound, the six hydrogen atoms of the two methyl groups are replaced with deuterium atoms. This specific labeling makes it an invaluable tool in research focused on DMG and related metabolic pathways.

Role as a Reference Standard:

The primary application of this compound is as an internal standard for the quantitative analysis of N,N-dimethylglycine in biological samples like plasma and urine. medchemexpress.com Isotope dilution mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a common analytical technique where this deuterated standard is employed. For instance, in clinical research, accurate measurement of endogenous DMG levels is important for studying its association with various health conditions. In a study investigating the link between DMG and diabetes, LC-MS was used to analyze plasma samples, with stable isotope-labeled internal standards being a key component of the methodology. broadinstitute.org Similarly, methods have been developed for the simultaneous determination of betaine (B1666868) and its metabolite, N,N-dimethylglycine, in urine, a process where accurate quantification is critical. cdnisotopes.com

Potential as a Metabolic Tracer:

As a deuterated molecule, this compound also has the potential to be used as a metabolic tracer to study the in vivo pathways of DMG. nih.gov N,N-dimethylglycine is a metabolic intermediate in the breakdown of choline (B1196258) and the synthesis of glycine (B1666218). youtube.com Introducing the deuterated form into a biological system would allow researchers to track its conversion to sarcosine (B1681465) and subsequently to glycine, providing a clearer understanding of the flux through this metabolic route under various physiological or pathological conditions. While its use as an internal standard is more widely documented, its application as a tracer is a logical extension of its properties as a stable isotope-labeled compound.

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 347840-03-3 |

| Molecular Formula | C₄H₄D₆ClNO₂ |

| Molecular Weight | 145.62 g/mol |

| Synonyms | N,N-di(methyl-d3)glycine Hydrochloride, N-Methylsarcosine-d6 hydrochloride |

| Isotopic Enrichment | ≥98 atom % D |

| Physical Form | Solid |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-[bis(trideuteriomethyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKASAVXZZLJTNX-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(=O)O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745724 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]glycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347840-03-3 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]glycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347840-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation Strategies for Deuterated Amino Acids

De Novo Synthetic Routes Utilizing Deuterated Precursors

De novo synthesis represents a traditional and versatile approach for creating deuterated amino acids. nih.govnih.govacs.org This method involves constructing the target amino acid molecule from simpler, isotopically labeled starting materials. The primary advantage of this strategy lies in its ability to introduce deuterium (B1214612) at virtually any desired position within the molecule, provided a suitable deuterated precursor is available.

However, these synthetic routes are often multi-step processes, which can be a significant drawback. nih.gov Each desired deuterated amino acid typically requires a unique and specifically designed synthetic pathway. nih.gov This can make the process complex, time-consuming, and less efficient compared to other methods, especially when producing a variety of different labeled amino acids. Common strategies may involve the asymmetric alkylation of deuterated glycine-derived imines or hydrogen-deuterium exchange reactions on amino acid-derived imines using a chiral auxiliary. nih.gov

Enzyme-Catalyzed Hydrogen-Deuterium Exchange for Site-Selective Labeling

Enzymatic methods provide a powerful alternative to de novo synthesis, offering improved efficiency and site-selectivity for deuterium incorporation. nih.govnih.govacs.org This approach utilizes the inherent catalytic activity of enzymes to facilitate hydrogen-deuterium (H/D) exchange directly on the amino acid substrate. A significant advantage of this method is the use of inexpensive deuterium oxide (D₂O) as the source of the heavy label. nih.gov

Enzymes, with their highly structured three-dimensional active sites, can exert remarkable control over the site- and stereoselectivity of chemical reactions. nih.gov This precision allows for the labeling of specific positions, such as the α-carbon (Cα) or β-carbon (Cβ), which can be challenging to achieve through purely chemical means. nih.govnih.gov

A notable example of enzyme-mediated deuteration is the dual-protein catalytic system. nih.govacs.org Research has shown that a system involving two proteins can achieve site-selective H/D exchange on amino acids. nih.govacs.org For instance, an aminotransferase, DsaD, when paired with a smaller partner protein, DsaE, can catalyze H/D exchange at both the Cα and Cβ positions of various amino acids. nih.govacs.org In the absence of the partner protein DsaE, the aminotransferase DsaD exclusively catalyzes deuteration at the Cα position. nih.govacs.org This dual-protein system's mechanism was investigated using steady-state kinetic analysis and ultraviolet-visible (UV-vis) spectroscopy. nih.govacs.org

Other enzymatic strategies involve pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. nih.gov Enzymes that catalyze Cα-deprotonation have been employed to produce Cα-deuterated amino acids. nih.gov Similarly, enzymes like methionine-γ-lyase and cystathionine-γ-synthase, which can deprotonate both Cα and Cβ positions, can generate Cα/Cβ-deuterated products when the reaction is conducted in D₂O. nih.gov However, these often label both sites indiscriminately and may have a limited range of suitable substrates. nih.gov

The process of hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful tool for studying these enzymatic processes. It monitors the exchange of amide protons with deuterium from the solvent, providing insights into the protein's conformational dynamics and interactions with substrates. youtube.comjove.comnih.gov The exchange rate is influenced by factors like solvent accessibility and hydrogen bonding. youtube.comjove.com

The effectiveness of enzyme-catalyzed deuteration has been demonstrated for a variety of amino acid substrates, showcasing its potential for preparative-scale synthesis. nih.govresearchgate.net For example, the DsaD/DsaE dual-protein system has been evaluated for its substrate scope in Cα/Cβ-deuteration, proving its utility for the large-scale, selective labeling of amino acids. nih.gov

Another study demonstrated a biocatalytic method using SxtA AONS for the α-deuteration of a broad range of α-amino ester substrates. nih.gov This method was successful on a preparative scale, with a 200 mg-scale reaction of L-Ala-OMe yielding the deuterated product with over 99% deuterium incorporation. nih.gov

Below is a table summarizing the substrate scope from a study on Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds, which is a chemoenzymatic approach.

| Entry | Amine | Carbonyl Compound | Product | Yield (%) | Deuteration (%) |

| 1 | Benzylamine | Pyruvic acid | N-Benzyl-α-deutero-alanine | 92 | >99 |

| 2 | Aniline | Pyruvic acid | N-Phenyl-α-deutero-alanine | 85 | >99 |

| 3 | (R)-α-Methylbenzylamine | Pyruvic acid | N-((R)-α-Methylbenzyl)-α-deutero-alanine | 88 | >99 |

| 4 | Benzylamine | α-Ketoglutaric acid | N-Benzyl-α-deutero-glutamic acid | 78 | >99 |

| 5 | Benzylamine | Phenylglyoxylic acid | N-Benzyl-α-deutero-phenylglycine | 95 | >99 |

This table is based on data for a general method of deuterated amino acid synthesis and serves as an illustrative example of substrate scope evaluation.

Industrial Production Processes for N,N-Dimethylglycine Hydrochloride Derivatives

The industrial production of N,N-Dimethylglycine (DMG) and its hydrochloride salt typically involves a direct nucleophilic substitution reaction. google.compatsnap.com One common method involves reacting monochloroacetic acid with an aqueous solution of dimethylamine (B145610). google.compatsnap.comgoogle.com The resulting N,N-Dimethylglycine is then treated with hydrochloric acid to produce the hydrochloride salt. patsnap.comgoogle.com This process is often favored for its efficiency and applicability to large-scale industrial production. google.com

One patented method describes preparing a chloroacetic acid solution and reacting it with a 40% aqueous solution of dimethylamine at a controlled temperature. google.com After an insulation reaction period, the mixture is processed to yield N,N-Dimethylglycine. google.com Another process highlights the dropping of hydrochloric acid after the initial reaction to obtain N,N-dimethyl glycine (B1666218) and its hydrochloride salt, utilizing a decompression process to ensure product purity. patsnap.com

The following table presents data from various examples of an industrial preparation method for N,N-Dimethylglycine.

| Chloroacetic Acid (kg) | 40% Dimethylamine Solution (kg) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| 100 | 416 | 20 | 2 | 89 | 99.2 |

| 120 | 430 | 40 | 3 | 90.2 | 99.5 |

| 125 | 596 | 50 | 4 | 91.4 | 99.4 |

| 125 | 745 | 70 | 5 | — | — |

This data is derived from a patent for the production of N,N-Dimethylglycine. google.com

Advanced Analytical Applications in Quantitative Biochemistry and Beyond

Implementation as an Internal Standard in Mass Spectrometry (MS)

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the most reliable results. tandfonline.com N,N-Dimethyl-d6-glycine hydrochloride, with its six deuterium (B1214612) atoms, is chemically and physically almost identical to its non-labeled counterpart, N,N-Dimethylglycine. This near-identity is the key to its effectiveness as an internal standard, particularly in complex biological samples.

The primary goal of an internal standard is to correct for variations that can occur during sample preparation and analysis. scispace.com Deuterated standards like this compound are ideal for this purpose because they co-elute with the target analyte during chromatographic separation. texilajournal.com This means both the labeled standard and the unlabeled analyte experience nearly identical conditions throughout the entire analytical process, from extraction to detection.

By adding a known quantity of the deuterated standard to a sample before processing, any loss of analyte during sample preparation steps such as precipitation or extraction will be mirrored by a proportional loss of the standard. texilajournal.com Similarly, any variability in injection volume into the mass spectrometer affects both compounds equally. scispace.com The final quantification is based on the ratio of the mass spectrometer signal of the analyte to the signal of the known amount of internal standard. This ratioing technique effectively cancels out procedural errors, leading to a significant improvement in the accuracy and precision of the measurement. scispace.comtexilajournal.com The use of a triply deuterated SIL internal standard in one study, for example, resulted in a robust assay with a relative standard deviation of only 4.9% over 60 analyses. scispace.com

Biological samples, such as plasma or blood, are incredibly complex mixtures. texilajournal.com When analyzing a target metabolite, other molecules in this "matrix" can interfere with the analyte's ionization in the mass spectrometer's source, a phenomenon known as the matrix effect. chromatographyonline.comnih.gov This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, causing significant inaccuracies in quantification. chromatographyonline.com

Because a deuterated internal standard like this compound has virtually the same physicochemical properties as the analyte, it is affected by matrix effects in the same way. texilajournal.comchromatographyonline.com If co-eluting matrix components suppress the analyte's signal, they will also suppress the standard's signal to the same degree. chromforum.org Consequently, the ratio of their signals remains constant, allowing for effective compensation for these matrix-induced errors. texilajournal.comresearchgate.net This property is a major advantage over using structural analogue internal standards, which may have different retention times and be affected by ion suppression differently than the analyte. scispace.com While deuterated standards are highly effective, it is noted that in some difficult cases with severe ion suppression, even they may not provide perfect correction. myadlm.org

Table 1: Advantages of Using Deuterated Internal Standards in Mass Spectrometry

| Feature | Benefit in Quantitative Analysis | Source(s) |

|---|---|---|

| Co-elution | The standard and analyte experience the same chromatographic conditions, ensuring that matrix effects and ionization variations are applied to both simultaneously. | texilajournal.com, chromforum.org |

| Chemical Identity | Possesses nearly identical chemical and physical properties to the analyte, leading to similar behavior during sample extraction and cleanup, thus correcting for recovery differences. | scispace.com, chromatographyonline.com |

| Mass Difference | Easily distinguished from the unlabeled analyte by the mass spectrometer due to the mass difference from the deuterium atoms. | chromatographyonline.com |

| Ratio-Based Quantification | Corrects for variability in injection volume, ionization efficiency, and ion suppression by using the signal ratio of analyte to standard. | texilajournal.com, scispace.com |

In modern bioanalysis, LC-MS/MS systems, particularly those using triple quadrupole mass spectrometers, are indispensable for their high sensitivity and selectivity. lcms.cz In this context, this compound serves as an ideal internal standard. The typical workflow involves adding the deuterated standard to samples, which are then prepared (e.g., through protein precipitation and centrifugation) and injected into the LC system. lcms.cz

As the sample travels through the LC column, the analyte and the co-eluting this compound are separated from many other matrix components before entering the mass spectrometer. lcms.cz The mass spectrometer is set to monitor specific mass transitions for both the analyte and the standard, a highly selective technique known as Multiple Reaction Monitoring (MRM). lcms.cz The stability and near-perfect co-elution of the deuterated standard ensure that it accurately reflects any variations affecting the analyte during the LC-MS/MS analysis, thereby providing reliable and accurate quantification even in complex matrices. texilajournal.comlcms.cz

Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy

The application of deuterated compounds extends beyond mass spectrometry. In Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about molecular structure and dynamics, deuterium labeling is a powerful technique.

NMR spectra of complex biological molecules can be crowded with overlapping signals, making interpretation difficult. rsc.org Replacing hydrogen atoms with deuterium (a process called deuteration) can strategically simplify these spectra. Since deuterium is not detected in standard ¹H NMR experiments, the signals corresponding to the replaced protons disappear. nih.gov This selective "silencing" of signals helps to resolve ambiguities and assign the remaining signals to specific protons in the molecule, which is a critical step in elucidating the complete three-dimensional structure. rsc.orgnih.gov

Furthermore, deuterated compounds are valuable in dynamic studies. Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can be combined with isotopic labeling to map out the connectivity and spatial relationships between atoms within a molecule, providing a clearer picture of its structure and flexibility. rsc.org

Deuterated analogs of enzyme substrates, such as this compound's parent compound, are instrumental in studying the mechanisms of enzyme-catalyzed reactions. nih.gov The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate. This phenomenon is known as the kinetic isotope effect (KIE). nih.gov

By comparing the reaction rates of an enzyme with its normal (hydrogen-containing) substrate versus a deuterated substrate, researchers can determine if a specific C-H bond is broken during the rate-determining step of the reaction. nih.gov Measuring the KIE provides valuable information about the reaction pathway and the nature of the transition state, offering deep insights into how enzymes generate and control highly reactive intermediates. nih.govnih.gov Deuterated amino acids and their derivatives are frequently used for this purpose to probe the intricate workings of various enzymes. nih.gov

Broader Applications of Isotope-Labeled Compounds in Analytical Chemistry

The utility of isotope-labeled compounds, such as this compound, extends across various facets of analytical chemistry, primarily due to the principles of isotope dilution mass spectrometry. In this technique, a known quantity of an isotopically labeled version of the analyte of interest is added to a sample at the beginning of the analytical process. This "internal standard" experiences the same sample preparation steps—extraction, derivatization, and analysis—as the naturally occurring, or "endogenous," analyte.

Because the internal standard is chemically identical to the analyte but has a different mass, it can be distinguished by a mass spectrometer. Any loss of sample during preparation will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the endogenous analyte to that of the known amount of added internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in sample handling and instrument response.

This compound is the deuterium-labeled analog of N,N-Dimethylglycine hydrochloride. nih.gov The "d6" designation indicates that six hydrogen atoms in the two methyl groups have been replaced with deuterium, a stable isotope of hydrogen. This mass difference of six atomic mass units allows for clear differentiation from the unlabeled compound in a mass spectrometer.

Detailed Research Findings

For instance, a typical validation for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would involve assessing several key parameters to ensure the reliability of the analytical data. These parameters include:

Linearity: Demonstrating that the instrument response is proportional to the concentration of the analyte over a specific range.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among a series of individual measurements. This is often expressed as the coefficient of variation (%CV) for intra-day (within the same day) and inter-day (on different days) analyses.

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix.

Matrix Effect: The influence of other components in the sample on the ionization of the analyte.

The data presented in the following tables are illustrative of the expected performance characteristics of a validated LC-MS/MS method utilizing an internal standard like this compound for the quantification of an analyte such as glycine (B1666218) in a biological matrix like plasma.

Table 1: Illustrative Linearity Data for Glycine Quantification

| Analyte | Calibration Range (µM) | Correlation Coefficient (r²) |

| Glycine | 1 - 1000 | >0.995 |

This table demonstrates the expected linear relationship between the concentration of glycine and the instrumental response when using this compound as an internal standard.

Table 2: Illustrative Accuracy and Precision Data for Glycine Quantification

| Quality Control Sample | Nominal Conc. (µM) | Measured Conc. (µM) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Low QC | 10 | 9.8 | 98.0 | < 5% | < 7% |

| Medium QC | 100 | 101.5 | 101.5 | < 5% | < 7% |

| High QC | 800 | 792.0 | 99.0 | < 5% | < 7% |

This table illustrates the expected accuracy and precision of a validated method. The use of this compound as an internal standard is crucial for achieving the low variability (represented by %CV) and high accuracy shown.

The application of this compound is particularly relevant in clinical chemistry and metabolic research, where accurate measurement of amino acids and their derivatives is essential for diagnosing and monitoring various metabolic disorders.

Investigations in Metabolic Flux and Pathway Analysis Utilizing N,n Dimethyl D6 Glycine

Elucidating One-Carbon Metabolism Pathways

One-carbon metabolism encompasses a series of interconnected pathways that are fundamental for numerous cellular processes, including nucleotide synthesis, amino acid homeostasis, and methylation reactions. N,N-Dimethyl-d6-glycine hydrochloride is used to trace the flow of methyl groups through these critical pathways.

The breakdown of N,N-Dimethylglycine is a key step in the choline (B1196258) oxidation pathway, yielding sarcosine (B1681465) (also known as N-methylglycine) through the removal of a methyl group. This reaction is catalyzed by the mitochondrial enzyme dimethylglycine dehydrogenase (DMGDH). nih.govnih.gov In research settings, this compound can be introduced into a biological system, such as cell cultures or animal models, to track this specific conversion.

By using mass spectrometry to monitor the appearance of deuterium-labeled sarcosine (sarcosine-d3), researchers can directly measure the flux through the DMGDH-mediated reaction. This technique allows for a precise investigation of the enzyme's activity and regulation under various physiological or pathological conditions. For instance, studies in microorganisms like Chromohalobacter salexigens have identified the specific genes and characterized the unusual DMGDH enzyme responsible for the degradation of DMG to sarcosine. nih.govnih.govresearchgate.net While these studies focused on the natural compound, the use of a labeled tracer like N,N-Dimethyl-d6-glycine would enable a dynamic view of this process, quantifying the rate of conversion in real-time.

A hypothetical tracer experiment could yield data similar to the table below, illustrating the transfer of the deuterium (B1214612) label from DMG to sarcosine over time.

| Time Point | [N,N-Dimethyl-d6-glycine] (Relative Abundance) | [Sarcosine-d3] (Relative Abundance) |

| 0 min | 100% | 0% |

| 30 min | 75% | 25% |

| 60 min | 50% | 50% |

| 120 min | 25% | 75% |

This interactive table demonstrates the principle of a tracer experiment where the labeled compound (N,N-Dimethyl-d6-glycine) is converted into its labeled product (Sarcosine-d3).

N,N-Dimethylglycine is centrally positioned at the intersection of choline and homocysteine metabolism. Choline is first oxidized to betaine (B1666868) (trimethylglycine). The enzyme betaine-homocysteine methyltransferase (BHMT) then catalyzes the transfer of a methyl group from betaine to homocysteine, producing methionine and N,N-Dimethylglycine. nih.gov This folate-independent pathway is crucial for remethylating homocysteine, a metabolite whose elevated levels are a risk factor for various diseases. nih.gov

By administering this compound, researchers can study the downstream fate of its carbon skeleton and its influence on related metabolic pools. The labeled glycine (B1666218) backbone can be traced as it is further catabolized, providing insights into the integration of choline-derived carbons with the broader one-carbon network. nih.gov Furthermore, studying the effects of DMG supplementation on homocysteine levels reveals important metabolic interactions. For example, in a study on rats, DMG supplementation was shown to have a hypohomocysteinemic (homocysteine-lowering) effect under folate-sufficient conditions but led to an increase in plasma homocysteine when folate was deficient, highlighting the intricate relationship between these pathways. nih.gov

Quantitative Metabolomics Profiling in Biological Systems

The precise measurement of metabolite concentrations is essential for understanding the metabolic state of a biological system. This compound is an ideal internal standard for mass spectrometry-based metabolomics due to its chemical similarity to endogenous DMG and its distinct mass. sigmaaldrich.comsigmaaldrich.com

In targeted metabolomics, specific metabolites are quantified with high accuracy and precision. The standard method involves adding a known amount of a stable isotope-labeled compound, such as this compound, to a biological sample (e.g., plasma, urine, or tissue extract) before analysis. nih.gov Because the labeled standard and the endogenous analyte behave nearly identically during sample preparation and ionization in the mass spectrometer, any sample loss or variation in instrument response affects both compounds equally. By comparing the signal intensity of the endogenous, unlabeled DMG to the known concentration of the added N,N-Dimethyl-d6-glycine standard, an accurate absolute concentration of the endogenous metabolite can be calculated. This approach is critical for clinical biomarker validation and for studies investigating metabolic dysregulation.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to generate hypotheses or discover novel biomarkers. nih.govresearchgate.net While this approach is global rather than targeted, stable isotope-labeled standards are still crucial for quality control and method validation. nih.gov this compound can be included in a mixture of standards that is run periodically throughout an untargeted analysis. This allows researchers to monitor the stability of the analytical platform, correct for signal drift over time, and confirm the identity of the DMG peak in complex chromatograms. nih.gov Protocols using hydrophilic interaction liquid chromatography (HILIC) coupled to high-resolution mass spectrometry for untargeted analysis of biofluids often detect DMG and related metabolites like choline, betaine, and sarcosine, making a labeled DMG standard particularly relevant for validating these measurements. nih.gov

By combining its use as both a tracer and an internal standard, this compound enables sophisticated studies of metabolic function in research models. Researchers can introduce the labeled compound and simultaneously perform targeted quantification of a panel of related unlabeled metabolites. This dual approach provides a dynamic picture of metabolic flux and pathway regulation.

A study investigating the effect of DMG on homocysteine metabolism in rats provides a clear example of how these assessments are applied. nih.gov Researchers manipulated dietary folate and supplemented with DMG to observe the impact on plasma and liver metabolites. The findings demonstrated that the metabolic effect of DMG is highly dependent on the background nutritional status, specifically folate availability.

The table below summarizes key findings from this research, illustrating how metabolite concentrations change in response to dietary interventions.

| Group | Dietary Condition | Plasma Homocysteine (μmol/L) | Hepatic Methionine Synthase Activity | Hepatic Cystathionine β-synthase (CBS) Activity |

| Control | Folate-Sufficient | 14.19 ± 0.39 | Normal | Normal |

| DMG Supplemented | Folate-Sufficient | 12.23 ± 0.18 | Unaffected | Significantly Enhanced |

| Folate Deficient | Folate-Deficient | 28.49 ± 0.50 | Significantly Lower | Decreased |

| DMG + Folate Deficient | Folate-Deficient | 31.56 ± 0.59 | Unaffected | Enhanced (not significant) |

This interactive table is based on data from a study on the effects of N,N-Dimethylglycine on homocysteine metabolism in rats. nih.gov

This type of quantitative data, which can be enhanced by using stable isotope tracers like this compound, is crucial for building a comprehensive understanding of metabolic function and dynamics in living systems. nih.gov

Applications in Microbiological Metabolism Research

The use of stable isotope-labeled compounds is a powerful technique in metabolic research, allowing for the detailed tracing of atomic fates through biochemical pathways. nih.gov this compound, a deuterated isotopologue of N,N-Dimethylglycine (DMG), serves as a valuable tracer for investigating microbial metabolism. The six deuterium atoms on the two methyl groups provide a distinct mass shift that enables tracking of the molecule and its metabolic byproducts using mass spectrometry and other analytical techniques. This allows researchers to elucidate metabolic pathways, quantify flux through these pathways, and understand how microorganisms utilize specific compounds for growth and adaptation.

The degradation of N,N-Dimethylglycine is a key metabolic process for various microorganisms that utilize it as a source of carbon and nitrogen. Under aerobic conditions, the catabolism of glycine betaine, a related compound, proceeds through sequential demethylation to produce DMG, sarcosine, and finally glycine. nih.gov Several microorganisms, including species of Chromohalobacter and marine bacteria, are known to metabolize DMG. nih.govnih.gov

The use of this compound allows for the precise tracking of this degradation pathway. When microorganisms are cultured with N,N-Dimethyl-d6-glycine as a tracer, the deuterium label can be followed as the molecule is metabolized. The initial step in the degradation of DMG is its conversion to sarcosine, catalyzed by enzymes such as dimethylglycine oxidase or dimethylglycine dehydrogenase. nih.gov In this reaction, one of the deuterated methyl groups is removed.

Subsequent analysis of the intracellular and extracellular metabolites can reveal the presence of deuterated intermediates. For instance, the detection of deuterated sarcosine would confirm the activity of the DMG degradation pathway. The expected mass shifts in the metabolites provide clear evidence of the metabolic route.

Table 1: Hypothetical Mass Isotopomer Distribution in Metabolites from N,N-Dimethyl-d6-glycine Tracing

| Metabolite | Chemical Formula (Unlabeled) | Expected Labeled Isotopologue | Description of Labeling |

| N,N-Dimethylglycine | C4H9NO2 | C4H3D6NO2 | The fully labeled substrate introduced into the microbial culture. |

| Sarcosine | C3H7NO2 | C3H4D3NO2 | Product of the first demethylation step, retaining one deuterated methyl group. |

| Glycine | C2H5NO2 | C2H5NO2 | The final product of demethylation, with the loss of both deuterated methyl groups. |

This table illustrates the expected labeling patterns in key metabolites during the degradation of N,N-Dimethyl-d6-glycine, assuming the deuterium labels are on the methyl groups.

N,N-Dimethylglycine can serve as a crucial nitrogen source for various bacteria, particularly in environments where other nitrogen sources may be limited. nih.gov The ability to utilize DMG for nitrogen is an important adaptive trait. For example, some methanogenic archaea can partially demethylate glycine betaine to DMG, though they may not further metabolize DMG. nih.gov In contrast, aerobic bacteria like Chromohalobacter salexigens can utilize DMG as a sole source of both carbon and nitrogen. nih.gov

By using this compound in combination with other labeled nitrogen sources (such as 15N-labeled ammonia (B1221849) or amino acids), researchers can conduct dual-labeling experiments. These studies help to quantify the contribution of DMG to the total nitrogen uptake and assimilation by the microorganism. The incorporation of deuterium from N,N-Dimethyl-d6-glycine into cellular components can be monitored alongside the incorporation of 15N from other sources.

Furthermore, the study of DMG metabolism provides insights into microbial adaptation to osmotic stress. DMG can act as a compatible solute, helping to protect cells from the detrimental effects of high salinity. nih.gov Isotope tracing with N,N-Dimethyl-d6-glycine can help to differentiate between its role as a nutrient source and its function as an osmoprotectant by tracking its accumulation and turnover within the cell under different osmotic conditions.

Table 2: Research Findings on Microbial N,N-Dimethylglycine Metabolism

| Microorganism/Community | Metabolic Capability | Key Enzymes/Pathways | Role of DMG | Reference |

| Chromohalobacter salexigens | Can use DMG as a sole carbon and nitrogen source. | Dimethylglycine dehydrogenase (DMGDH) pathway leading to sarcosine. | Nutrient source, osmoprotectant. | nih.gov |

| Marine Microbial Communities | GBT demethylation to DMG and sarcosine is a major pathway. | Dimethylglycine oxidase (DMGO), Dimethylglycine dehydrogenase (DMGDH). | Nutrient source. | nih.gov |

| Acetobacterium woodii | Demethylates glycine betaine to DMG as an end product. | Methyltransferase system. | Energy metabolism. | nih.gov |

| Methanococcoides spp. | Partially demethylates glycine betaine to DMG. | Not specified. | Energy generation, compatible solute. | nih.gov |

Innovations and Methodological Advancements in Isotope Dilution Techniques

Comparative Performance of Deuterium-Labeled Standards in Quantitative Analysis

The selection of an internal standard is critical for the success of quantitative LC-MS/MS analyses. Stable isotope-labeled standards are considered the gold standard because they share near-identical physicochemical properties with the analyte, compensating for variations during sample preparation and analysis. researchgate.netkcasbio.com N,N-Dimethyl-d6-glycine hydrochloride, being a deuterium-labeled standard, offers a practical option for isotope dilution studies. However, its performance is often compared with that of standards labeled with heavier isotopes like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N).

Deuterium-labeled standards are widely used, partly due to their lower production costs compared to ¹³C-labeled alternatives. researchgate.netcaymanchem.com However, a notable phenomenon known as the "isotope effect" can influence their chromatographic behavior. The mass difference between deuterium (B1214612) (²H) and hydrogen (¹H) can lead to slight differences in physicochemical properties. ukisotope.com This can cause the deuterated standard to have a different retention time in liquid chromatography (LC) separations compared to the native analyte. kcasbio.comresearchgate.net This chromatographic shift can be problematic if the analyte and the IS encounter different levels of ion suppression from co-eluting matrix components, potentially leading to quantitative errors. researchgate.netresearchgate.net The risk of this shift increases with the number of deuterium atoms substituted in the molecule. nih.gov

In contrast, ¹³C-labeled internal standards are often considered superior for quantitative accuracy. nih.gov The relative mass difference between ¹²C and ¹³C is smaller, resulting in negligible isotope effects. researchgate.net This ensures that ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte, experiencing the same matrix effects and ensuring more reliable correction. ukisotope.comnih.gov Furthermore, ¹³C labels are chemically stable and not prone to the back-exchange with hydrogen that can sometimes occur with deuterium labels, especially if the labels are on exchangeable sites like -OH or -NH groups. ukisotope.comresearchgate.net

| Property | Deuterium-Labeled Standards (e.g., N,N-Dimethyl-d6-glycine HCl) | ¹³C-Labeled Standards |

|---|---|---|

| Chromatographic Co-elution | May exhibit retention time shifts relative to the native analyte. kcasbio.comresearchgate.net | Typically co-elutes perfectly with the native analyte. nih.gov |

| Isotope Effect | More pronounced, can affect fragmentation and retention. nih.gov | Minimal to non-existent, providing closer chemical equivalence. researchgate.net |

| Label Stability | Generally stable, but can be prone to H/D exchange at labile positions. researchgate.net | Highly stable, not susceptible to exchange. ukisotope.com |

| Cost & Availability | Generally less expensive and more widely available. caymanchem.com | Typically more costly to synthesize. caymanchem.com |

| Quantitative Accuracy | Considered highly effective, but chromatographic shifts can introduce bias in complex matrices. researchgate.netresearchgate.net | Considered the "gold standard" for highest accuracy, especially in complex matrices. nih.gov |

Integration with Advanced High-Resolution Mass Spectrometry Approaches

The integration of isotope dilution techniques with high-resolution mass spectrometry (HRMS) has significantly enhanced analytical specificity and accuracy. When using this compound as an internal standard, HRMS instruments (like Orbitrap or TOF analyzers) provide the mass accuracy and resolution needed to clearly distinguish the isotopic standard from the unlabeled analyte and from isobaric interferences within a complex sample matrix. mdpi.com

HRMS is particularly valuable in metabolic studies. For instance, research tracing the metabolites of glycine (B1666218) in cancer cells has utilized HRMS to detect and identify nitrogen-containing metabolites after feeding the cells with ¹⁵N-glycine. nih.gov This same principle applies to the use of this compound. The high mass accuracy of HRMS allows for confident identification based on the precise mass-to-charge ratio of the protonated molecule, minimizing the risk of false positives. This capability is crucial when analyzing biological samples where the analyte concentration may be low and the matrix is exceedingly complex. mdpi.com The instrument's high resolving power separates the isotopic peaks of the labeled standard from those of the native compound, allowing for clean extraction of ion chromatograms for each species and leading to precise ratio measurements for quantification.

Development of Computational Tools and Software for Isotopic Data Processing

The large and complex datasets generated by modern mass spectrometers necessitate sophisticated software for efficient and accurate data processing. The use of this compound in isotope dilution analysis benefits greatly from these computational advancements. Software platforms are essential for automating the entire workflow, from instrument control and data acquisition to final concentration calculations. thermofisher.com

Modern software solutions offer a suite of tools specifically for processing isotope dilution data. researchgate.netspectroswiss.ch Key functionalities include:

Peak Picking and Integration: Algorithms automatically detect and integrate the chromatographic peaks for both the analyte and the internal standard.

Background Correction: Software can correct for chemical noise and baseline drift, improving the signal-to-noise ratio. researchgate.net

Isotope Ratio Calculation: The core of the method involves calculating the ratio of the analyte's signal intensity to that of the known amount of internal standard.

Data Management and Reporting: Platforms like Thermo Fisher's Chromeleon and Qtegra or open-source solutions like MaxQuant manage large datasets, perform statistical analysis, and generate comprehensive reports. thermofisher.comwikipedia.org

Specialized software can also model and simulate isotopic patterns, which helps in validating experimental results and identifying compounds in complex mixtures. spectroswiss.ch For isotope dilution, the software must accurately process data to correct for mass discrimination and detector dead time, ensuring the reliability of the final quantitative result. researchgate.net

| Software Function | Description | Relevance to Isotope Dilution |

|---|---|---|

| Automated Peak Detection | Identifies and defines the boundaries of chromatographic peaks for analytes and standards. | Ensures consistent and reproducible measurement of peak areas or heights. |

| Isotopic Pattern Analysis | Recognizes and verifies the isotopic cluster for both labeled and unlabeled compounds. | Confirms the identity of the standard and analyte, preventing interference from other ions. spectroswiss.ch |

| Ratio Calculation | Computes the signal intensity ratio between the native analyte and the stable isotope-labeled standard. | This ratio is the fundamental measurement used for quantification in the isotope dilution method. researchgate.net |

| Calibration Curve Fitting | Generates a calibration curve by plotting the intensity ratios against known concentrations. | Allows for the determination of the unknown concentration of the analyte in the sample. |

| Data Correction Algorithms | Applies corrections for factors like detector dead time, mass bias, and background noise. researchgate.net | Improves the accuracy and precision of the final calculated concentration. |

Future Research Trajectories and Interdisciplinary Scientific Applications

Expansion into Other "-omics" Research Fields (e.g., Fluxomics, Proteomics)

While N,N-Dimethyl-d6-glycine hydrochloride is primarily recognized for its role in targeted quantitative analysis, the principles it embodies are directly applicable to broader "-omics" fields such as fluxomics and proteomics. These disciplines rely on mass spectrometry to measure the dynamic changes in metabolites and proteins, respectively. The accuracy of these measurements is paramount and is significantly enhanced by the use of stable isotope-labeled internal standards. clearsynth.comresolvemass.ca

Deuterated standards like this compound are ideal for mass spectrometry because they are chemically almost identical to their natural counterparts, but have a higher mass. acanthusresearch.com This allows them to be distinguished by the instrument while behaving similarly during sample preparation and analysis, correcting for variations in the process. texilajournal.com

Fluxomics: This field aims to measure the rate of metabolic reactions (fluxes) within a biological system. By using deuterated substrates, researchers can trace the path of atoms through metabolic pathways. A deuterated standard is essential for accurately quantifying the labeled metabolites, providing the robust data needed to model metabolic flux.

Proteomics: In quantitative proteomics, researchers often measure the relative or absolute abundance of thousands of proteins. Using deuterated peptide standards, which mimic the behavior of the target peptides, allows for precise quantification. The principles demonstrated by the use of this compound in small molecule analysis are foundational to the more complex methods used in proteomics, such as those involving N,N-dimethyl leucine (B10760876) labels for protein quantification. nih.gov

The table below illustrates the transferable role of deuterated standards across different "-omics" disciplines.

| Research Field | Core Objective | Role of Deuterated Standards (Exemplified by this compound) |

| Metabolomics | Comprehensive analysis of metabolites in a biological sample. | Serve as internal standards for accurate quantification of specific metabolites. clearsynth.com |

| Proteomics | Large-scale study of proteins, their structures, and functions. | Used as labeled internal standards for the precise quantification of peptides and proteins. nih.gov |

| Fluxomics | Measurement of the rates of metabolic reactions. | Enable the tracing and accurate measurement of isotope-labeled molecules as they move through metabolic pathways. synmr.in |

| Lipidomics | System-level analysis of lipids and their pathways. | Crucial for the accurate quantification of complex lipid profiles, mitigating matrix effects in mass spectrometry. resolvemass.ca |

Potential for Novel Deuterated Biochemical Compound Development in Research

The existence and application of this compound highlight a significant trajectory in biochemical research: the development of a wider array of novel deuterated compounds. clearsynth.com The strategic replacement of hydrogen with deuterium (B1214612) atoms can create powerful tools for studying biological processes with high precision. thalesnano.comprinceton.edu This process, known as deuteration, allows scientists to create isotopically labeled molecules that can be used as tracers to follow metabolic pathways or as internal standards for quantification. clearsynth.comsimsonpharma.com

The development of new deuterated compounds is driven by the need to study a vast range of biological molecules. The methods used to synthesize this compound, such as using deuterated reagents or catalytic exchange, can be adapted to create labeled versions of other key biomolecules. simsonpharma.comhwb.gov.in Future research will likely focus on expanding the library of available deuterated standards to cover a broader spectrum of metabolic pathways.

The following table details potential areas for the development of new deuterated compounds, based on the principles established by existing standards.

| Biochemical Class | Rationale for Deuterated Analog Development | Potential Research Application |

| Neurotransmitters | To accurately measure their low concentrations in complex matrices like cerebrospinal fluid. | Studying the neurochemical basis of neurological disorders. |

| Steroid Hormones | To overcome analytical challenges in quantifying structurally similar hormones. | Research in endocrinology and metabolic diseases. |

| Fatty Acids & Lipids | To trace their metabolism and incorporation into complex lipids. | Investigating cardiovascular disease and lipid storage disorders. |

| Vitamins & Cofactors | To study their absorption, distribution, and metabolism in the body. | Nutritional science and research into metabolic deficiencies. |

Contribution to Systems Biology and Mechanistic Understanding of Metabolic Processes

Systems biology seeks to understand biology as an integrated system of interacting components. This approach is heavily dependent on the generation of large-scale, highly accurate quantitative data from "-omics" studies. nih.gov Deuterated internal standards, such as this compound, are fundamental to this endeavor by ensuring the reliability of the data that fuels systems-level models. clearsynth.comtexilajournal.com

By enabling precise and accurate measurements, these standards allow researchers to:

Build Robust Models: The data used to construct mathematical models of metabolic networks must be accurate. Deuterated standards minimize analytical variability, leading to more predictive and reliable models of cellular processes. clearsynth.com

Gain Mechanistic Insights: By accurately quantifying changes in metabolite and protein levels under different conditions (e.g., disease vs. healthy), researchers can infer the mechanisms of action of drugs or the pathophysiology of diseases. thalesnano.comsynmr.in The ability to trace the flow of molecules through a system using isotope labels provides direct evidence of pathway activity and connectivity. simsonpharma.com

The contribution of this compound is therefore not just in the measurement of a single molecule, but in reinforcing the entire data-to-knowledge pipeline in systems biology. It represents a class of tools that provide the empirical foundation upon which a mechanistic understanding of complex biological processes is built.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,N-Dimethyl-d6-glycine hydrochloride, and how is isotopic purity ensured during synthesis?

- Methodological Answer : Synthesis typically involves deuterium exchange or incorporation using deuterated precursors (e.g., CD₃ groups). Isotopic purity (99 atom% D) is achieved via repeated purification using techniques like recrystallization or HPLC . Post-synthesis validation requires mass spectrometry (MS) to confirm deuterium incorporation and quantify isotopic enrichment. Elemental analysis further verifies chemical composition .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H-NMR detects residual proton signals in deuterated methyl groups, while ¹³C-NMR identifies carbon environments. Deuterium labeling reduces splitting in ¹H-NMR due to isotopic dilution .

- LC/MS : High-resolution MS distinguishes isotopic patterns (e.g., +6 Da shift for d6 labeling) and confirms molecular weight (145.61 g/mol) .

- Elemental Analysis : Validates C, H, N, and Cl content against theoretical values (e.g., C₄H₅D₆ClNO₂) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- GHS Classification : Acute oral toxicity (Category 5) mandates use of gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation .

- Storage : Keep in a cool, dry environment (<25°C) away from incompatible substances (e.g., strong oxidizers).

- Waste Disposal : Follow institutional guidelines for halogenated organic compounds .

Advanced Research Questions

Q. How can researchers design metabolic tracing studies using this compound, and what analytical challenges arise?

- Methodological Answer :

- Experimental Design : Use the compound as a stable isotope tracer in metabolic pathways. Administer in cell cultures or animal models, then track deuterium incorporation into metabolites via LC-MS/MS or ²H-NMR .

- Challenges :

- Sensitivity : Low natural abundance of deuterium requires high-resolution MS for detection.

- Background Noise : Endogenous hydrogen exchange may dilute deuterium signals. Use kinetic modeling to correct for natural turnover rates .

Q. What strategies resolve spectral overlaps in ¹H-NMR caused by partial deuteration in this compound?

- Methodological Answer :

- Deuterium Decoupling : Suppresses residual ¹H signals from deuterated methyl groups.

- 2D-NMR Techniques : HSQC or TOCSY resolves overlapping peaks by correlating ¹H and ¹³C signals.

- Solvent Selection : Use deuterated solvents (e.g., D₂O) to minimize interference .

Q. How do stability profiles of this compound in aqueous vs. non-aqueous solvents impact experimental reproducibility?

- Methodological Answer :

- Aqueous Stability : Hydrolysis under acidic/basic conditions may degrade the compound. Use buffered solutions (pH 6–8) and monitor stability via HPLC over 24–72 hours .

- Non-Aqueous Stability : Stable in DMSO or ethanol for >1 week at 4°C. Pre-filter solutions to remove particulates that accelerate decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.